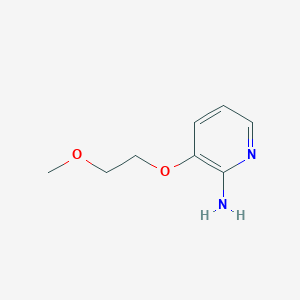

3-(2-Methoxyethoxy)pyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

3-(2-methoxyethoxy)pyridin-2-amine |

InChI |

InChI=1S/C8H12N2O2/c1-11-5-6-12-7-3-2-4-10-8(7)9/h2-4H,5-6H2,1H3,(H2,9,10) |

InChI Key |

UPCNCPSEMMNVLW-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=C(N=CC=C1)N |

Origin of Product |

United States |

Chemical Reactivity and Advanced Transformations of 3 2 Methoxyethoxy Pyridin 2 Amine

Reactions Involving the Primary Amine Functionality

The primary amine group at the 2-position of the pyridine (B92270) ring is a key site for a variety of chemical reactions, including nucleophilic additions, amidations, and reductive aminations.

Nucleophilic Addition Reactions

The primary amine of 3-(2-Methoxyethoxy)pyridin-2-amine can act as a nucleophile, participating in addition reactions with electrophilic species. wikipedia.org In organic chemistry, a nucleophilic addition reaction involves a chemical compound with an electrophilic double or triple bond reacting with a nucleophile, leading to the breaking of the double or triple bond. wikipedia.org

A general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate to yield the final alcohol product. khanacademy.org The presence of an acid catalyst can activate the carbonyl group, making it more susceptible to nucleophilic attack. youtube.com

While specific examples involving this compound are not extensively documented in publicly available literature, the reactivity of aminopyridines in general suggests its participation in such reactions. For instance, aminopyridines can add to carbonyl compounds to form hemiaminal or imine intermediates, which can then undergo further transformations. youtube.commdma.ch The nucleophilicity of the amino group is influenced by the electronic effects of the substituents on the pyridine ring.

The table below illustrates a representative nucleophilic addition reaction of a primary amine to a ketone.

| Reactant 1 | Reactant 2 | Conditions | Product |

| Primary Amine (R-NH2) | Ketone (R'COR'') | Acid or Base Catalyst | Hemiaminal/Imine |

Amidation and Urea (B33335) Formation

The primary amine of this compound readily undergoes acylation with carboxylic acid derivatives (such as acid chlorides or anhydrides) to form amides. It can also react with isocyanates or other carbonyl sources to form urea derivatives. organic-chemistry.orgnih.gov

Amide synthesis can be achieved directly from non-activated carboxylic acids using urea as a nitrogen source, catalyzed by agents like Mg(NO3)2 or imidazole. rsc.org Another approach involves the reaction of amines with N-acylbenzotriazoles and diphenylphosphoryl azide (B81097) to produce a variety of ureas. organic-chemistry.org The reaction of a primary amine with urea in an aqueous solution at elevated temperatures can also yield ureido products, often proceeding through an in situ formed isocyanic acid intermediate. nih.gov

For example, the reaction of 3-aminopyridine (B143674) with urea at elevated temperatures leads to the formation of N,N'-di-(3-pyridyl)-urea. google.com This reactivity is expected to be similar for this compound.

The following table summarizes a typical urea formation reaction.

| Reactant 1 | Reactant 2 | Conditions | Product |

| 3-Aminopyridine | Urea | Heat | N,N'-di-(3-pyridyl)-urea |

Reductive Amination Processes

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting aldehydes and ketones into amines. libretexts.org This two-step process begins with the nucleophilic addition of an amine to a carbonyl group to form an imine, which is then reduced to an amine. mdma.chlibretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com

A representative reductive amination reaction is shown in the table below.

| Reactant 1 | Reactant 2 | Reagents | Product |

| Primary Amine (R-NH2) | Aldehyde (R'-CHO) | NaBH3CN | Secondary Amine (R-NH-CH2-R') |

Reactions at the Pyridine Ring

The pyridine ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, although its reactivity is heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (Conceptual)

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.comyoutube.com When EAS does occur, it typically directs substitution to the 3-position. youtube.comyoutube.com

The presence of the amino group at the 2-position and the methoxyethoxy group at the 3-position in this compound would significantly influence its reactivity in EAS reactions. The amino group is a strong activating group and an ortho-, para-director. The methoxyethoxy group is also an activating, ortho-, para-directing group. However, the strong deactivating effect of the ring nitrogen often dominates. Studies on pyridine derivatives have shown that nitration, a common EAS reaction, can be challenging and may require harsh conditions. rsc.org For pyridine itself, nitration requires vigorous conditions and gives low yields. youtube.com The presence of activating groups can facilitate the reaction. youtube.com

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings, especially at the 2- and 4-positions, by displacing a leaving group with a nucleophile. thieme-connect.de The electron-deficient nature of the pyridine ring makes it susceptible to this type of reaction. thieme-connect.de

While this compound itself does not have a typical leaving group for a classical SNAr reaction, the amino group at the 2-position can potentially be displaced under certain catalytic conditions. Recent research has shown that 2-aminopyridines can undergo catalytic SNAr amination with other amines using a ruthenium(II) catalyst. thieme-connect.comresearchgate.netcitedrive.com This method involves the formation of a transient η⁶-pyridine complex, which activates the ring for nucleophilic attack and facilitates the cleavage of the pyridyl C–N bond. thieme-connect.dethieme-connect.comcitedrive.com This strategy has been successfully applied to a broad array of 4- or 5-substituted 2-aminopyridines. thieme-connect.de

Another approach to functionalize the 2-position of pyridines is the Chichibabin reaction, which involves the amination of pyridine with sodium amide, although this typically introduces an amino group rather than replacing one. wikipedia.org More direct C2-amination of pyridine with primary amines can be achieved using sodium hydride in the presence of lithium iodide. orgsyn.org

The following table provides an example of a catalytic SNAr reaction of a 2-aminopyridine (B139424) derivative.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 4-Substituted-2-aminopyridine | n-Hexylamine | Ruthenium(II) complex | N-Hexyl-4-substituted-pyridin-2-amine |

Metal-Catalyzed Cross-Coupling Reactions

The amino and pyridinyl moieties of this compound allow it to participate in a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. While specific examples of Suzuki-Miyaura coupling directly on this compound are not extensively documented in readily available literature, the reactivity of similar 2-aminopyridine systems provides a strong indication of its potential. For the reaction to proceed, the aminopyridine would first need to be converted to a suitable halide or triflate. Subsequently, this derivative could be coupled with a variety of boronic acids or esters.

General reaction conditions for the Suzuki-Miyaura coupling of pyridyl derivatives typically involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand. A base, such as sodium carbonate, potassium phosphate, or an organic base, is essential for the activation of the organoboron reagent. The choice of solvent is also critical, with common options including toluene (B28343), dioxane, and mixtures of organic solvents with water.

A hypothetical Suzuki-Miyaura reaction involving a halogenated derivative of this compound is presented in the table below, based on typical conditions for such transformations.

Table 1: Representative Conditions for a Hypothetical Suzuki-Miyaura Coupling

| Parameter | Condition |

| Substrate | Halogenated this compound |

| Coupling Partner | Arylboronic acid |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (2 equivalents) |

| Solvent | Toluene/Water (4:1) |

| Temperature | 90-110 °C |

| Reaction Time | 12-24 hours |

This table represents a generalized protocol and specific conditions would require experimental optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, facilitating the formation of carbon-nitrogen bonds. In the context of this compound, the primary amino group can readily participate in this reaction with aryl, heteroaryl, or vinyl halides or triflates. This reaction allows for the straightforward synthesis of N-substituted derivatives.

Key components for a successful Buchwald-Hartwig amination include a palladium catalyst, often a palladium(0) source like Pd₂(dba)₃ or a palladium(II) precatalyst such as Pd(OAc)₂, paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos). A strong, non-nucleophilic base, for instance, sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, aprotic solvents like toluene or dioxane are typically employed.

The table below outlines typical conditions for the Buchwald-Hartwig amination of this compound.

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

| Amine | This compound |

| Coupling Partner | Aryl bromide |

| Catalyst | Pd₂(dba)₃ (2 mol%) |

| Ligand | XPhos (4 mol%) |

| Base | NaOtBu (1.2 equivalents) |

| Solvent | Toluene |

| Temperature | 80-120 °C |

| Reaction Time | 8-24 hours |

This table represents a generalized protocol and specific conditions would require experimental optimization.

Transformations of the Methoxyethoxy Ether Linkage

The methoxyethoxy group in this compound presents another site for chemical modification, primarily through ether cleavage.

Ether Cleavage and Functionalization

The ether linkage in the methoxyethoxy side chain can be cleaved under various conditions, typically involving strong acids or Lewis acids. Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) are commonly used for this purpose. Cleavage of the ether would yield 2-amino-3-(2-hydroxyethoxy)pyridine, unmasking a primary alcohol. This newly formed hydroxyl group can then be further functionalized, for example, through esterification, etherification, or oxidation, providing a route to a diverse range of derivatives.

The reaction conditions for ether cleavage need to be carefully controlled to avoid undesired side reactions on the aminopyridine core.

Derivatization Strategies

The presence of both a primary amine and an ether group allows for a multitude of derivatization strategies, enabling the fine-tuning of the molecule's properties for various applications.

Modification of Amine and Ether Groups

The primary amino group can be readily acylated, alkylated, or sulfonylated to form a wide array of amides, secondary or tertiary amines, and sulfonamides, respectively. These reactions typically proceed under standard conditions. For instance, acylation can be achieved using acid chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine.

Simultaneously or sequentially, the ether group can be modified as described in the ether cleavage section, followed by functionalization of the resulting alcohol. This dual reactivity allows for the creation of a library of compounds with diverse functionalities, starting from a single, readily accessible building block.

Formation of Imines and Related Structures

The primary amino group of this compound readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.comlibretexts.org This condensation reaction is typically catalyzed by acid and is reversible, involving the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.comyoutube.com The reaction's rate is often optimal at a mildly acidic pH of around 5. lumenlearning.comlibretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl intermediate to facilitate its removal as water. lumenlearning.comlibretexts.org

The general mechanism for imine formation proceeds through several key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.orgyoutube.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate called a carbinolamine. masterorganicchemistry.comlibretexts.org

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.orgmasterorganicchemistry.com

Elimination of Water: The lone pair on the nitrogen forms a double bond with the adjacent carbon, expelling a molecule of water. masterorganicchemistry.comlibretexts.org

Deprotonation: A base removes a proton from the nitrogen, yielding the neutral imine product and regenerating the acid catalyst. libretexts.orglibretexts.org

Beyond simple imines, the reactivity of the 2-aminopyridine core can be harnessed to construct more complex heterocyclic structures. A notable example is the reaction with α-bromoketones. Depending on the reaction conditions, this transformation can be directed to yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines. rsc.org In the presence of iodine and tert-butyl hydroperoxide (TBHP) in toluene, N-(pyridin-2-yl)amides are formed through a process involving C-C bond cleavage. rsc.org Conversely, when the reaction is conducted with only TBHP in ethyl acetate, a one-pot tandem cyclization and bromination occurs to afford 3-bromoimidazo[1,2-a]pyridines. rsc.org The initial step for both pathways involves the formation of a pyridinium (B92312) salt intermediate, which then undergoes further transformation. rsc.org

Table 1: Synthesis of Heterocyclic Structures from 2-Aminopyridines and α-Bromoketones rsc.org

| Starting Materials | Reagents | Solvent | Product |

|---|---|---|---|

| 2-Aminopyridine, α-Bromoketone | I₂, TBHP | Toluene | N-(Pyridin-2-yl)amide |

| 2-Aminopyridine, α-Bromoketone | TBHP | Ethyl Acetate | 3-Bromoimidazo[1,2-a]pyridine |

Introduction of Diverse Chemical Scaffolds

The this compound moiety serves as a versatile precursor for the synthesis of a wide range of more complex and functionally diverse chemical scaffolds. The presence of the pyridyl nitrogen atom allows it to act as a directing group in transition metal-catalyzed reactions, facilitating C-H activation and subsequent functionalization. rsc.org

Transition metal catalysis, particularly with palladium, rhodium, and copper, enables the construction of numerous N-heterocycles. rsc.org For instance, N-aryl-2-aminopyridines, which can be prepared from 2-aminopyridines, undergo palladium-catalyzed annulation reactions with alkynes to produce N-(pyridin-2-yl)indole frameworks. rsc.org These reactions often employ an oxidant like CuCl₂ to regenerate the active Pd(II) catalyst. rsc.org Similarly, rhodium catalysts can mediate the annulation of N-aryl-2-aminopyridines with sulfoxonium ylides or propargylic amines to yield substituted indoles. rsc.org

The aminopyridine structure is also a key component in the synthesis of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines. These structures can be assembled through cyclization reactions of appropriately substituted aminopyridine precursors. For example, an o-aminonicotinonitrile derivative can be acylated or treated with reagents like carbon disulfide, followed by intramolecular cyclization to yield the pyrido[2,3-d]pyrimidine (B1209978) core. nih.gov Multicomponent reactions provide another efficient route; the reaction of enaminones, malononitrile, and a primary amine under solvent-free conditions can produce highly substituted 2-aminopyridines, which are precursors to these fused systems. nih.gov

Table 2: Examples of Diverse Scaffolds Synthesized from 2-Aminopyridine Derivatives

| Precursor | Reactant(s) | Catalyst/Reagents | Resulting Scaffold | Citation |

|---|---|---|---|---|

| N-Aryl-2-aminopyridine | Internal Alkyne | Pd(MeCN)₂Cl₂, CuCl₂ | N-(2-Pyridyl)indole | rsc.org |

| N-Aryl-2-aminopyridine | Sulfoxonium Ylide | [RhCp*Cl₂]₂ | Indole (B1671886) | rsc.org |

| o-Aminonicotinonitrile | Carbon Disulfide, KOH | - | Pyrido[2,3-d]pyrimidine | nih.gov |

| Enaminone, Malononitrile, Primary Amine | - | Heat (Solvent-free) | Substituted 2-Aminopyridine | nih.gov |

Cycloaddition and Rearrangement Reactions

The 2-aminopyridine core of this compound is an active participant in various cycloaddition and rearrangement reactions, which are powerful methods for constructing complex molecular architectures.

Cycloaddition Reactions Transition-metal-catalyzed cycloaddition reactions are particularly effective for synthesizing substituted pyridines and other heterocyclic systems in an atom-efficient manner. Iron- and ruthenium-catalyzed [2+2+2] cycloadditions of diynes with cyanamides or two terminal alkynes with a cyanamide (B42294) can produce highly substituted 2-aminopyridines regioselectively. researchgate.netacs.org Palladium-catalyzed [3+2] cycloaddition processes between N-aryl-2-aminopyridines and alkynes are also utilized to access indole scaffolds. rsc.org

Furthermore, the reaction of 2-aminopyridines with reagents like alkyl acrylates or ethyl malonate leads to cyclized products. acs.orgacs.org The reaction with alkyl acrylates can be considered a Michael addition followed by an intramolecular cyclization to form pyrido[1,2-a]pyrimidin-4-one derivatives. acs.org

Rearrangement Reactions 2-Aminopyridine derivatives are known to undergo several important rearrangement reactions. The Dimroth rearrangement is a notable example, involving the isomerization of N-substituted pyridin-2-imines. tandfonline.com In one study, the reaction of ylideneketonitriles with primary amines unexpectedly led to 2-N-alkylated-3,5-disubstituted pyridines, where the Dimroth rearrangement of a key intermediate was identified as the crucial step for the formation of the final product. tandfonline.com

The Smiles rearrangement has also been observed in pyridine derivatives. researchgate.net This intramolecular nucleophilic aromatic substitution reaction is often facilitated by the electronic effects of the pyridine ring nitrogen and other substituents. researchgate.net

Table 3: Cycloaddition and Rearrangement Reactions of 2-Aminopyridine Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Citation |

|---|---|---|---|---|

| [2+2+2] Cycloaddition | Diyne, Cyanamide | Iron Catalyst | Substituted 2-Aminopyridine | acs.org |

| [2+2+2] Cycloaddition | Alkyne, Nitrile | Ruthenium Catalyst | Substituted 2-Aminopyridine | researchgate.net |

| [3+2] Cycloaddition | N-Aryl-2-aminopyridine, Alkyne | Palladium Catalyst | Indole | rsc.org |

| Dimroth Rearrangement | Ylideneketonitrile, Primary Amine | Heat | N-Alkyl-2-aminopyridine | tandfonline.com |

| Smiles Rearrangement | Arylthio-2-pyridinamine derivative | Base | N-Aryl-2-aminopyridine derivative | researchgate.net |

Mechanistic Investigations of 3 2 Methoxyethoxy Pyridin 2 Amine Transformations

Elucidation of Reaction Pathways

Unraveling the precise sequence of bond-making and bond-breaking events is at the heart of any mechanistic study. For 3-(2-methoxyethoxy)pyridin-2-amine, this involves a combination of computational and experimental techniques to map out the energetic landscape of a reaction.

Transition states, as fleeting energy maxima on a reaction coordinate, are not directly observable but can be characterized through computational chemistry. nih.gov Methods like Density Functional Theory (DFT) are powerful tools for locating and analyzing the geometry and energy of transition states in reactions involving substituted pyridines. researchgate.net

For a hypothetical reaction, such as an N-alkylation of this compound, computational modeling can predict the structure of the transition state. Key parameters that would be investigated include the bond lengths between the nitrogen atom and the incoming alkyl group, as well as the charge distribution across the molecule.

Table 1: Hypothetical DFT Calculation Results for a Transition State

| Parameter | Reactant (this compound) | Transition State | Product |

| N-C(alkyl) Bond Length (Å) | --- | 2.15 | 1.47 |

| C-Br Bond Length (Å) | 1.94 | 2.35 | --- |

| NBO Charge on Amino N | -0.45 | -0.21 | +0.15 |

| Imaginary Frequency (cm⁻¹) | 0 | 1 (at -250 cm⁻¹) | 0 |

This table presents hypothetical data for an SN2 reaction with an alkyl bromide, calculated at the B3LYP/6-31G(d) level of theory.

The presence of a single imaginary frequency confirms the structure as a true transition state. nih.gov By comparing the energies of different possible transition states, the most likely reaction pathway can be determined.

Reaction intermediates are transient species that exist in energy minima between reactants and products. youtube.com In the transformations of this compound, various intermediates could be formed depending on the reaction conditions. For instance, in reactions involving strong acids, a protonated pyridinium (B92312) species would be a key intermediate.

Experimental techniques for detecting and characterizing intermediates include:

Spectroscopic Methods: Low-temperature NMR or UV-Vis spectroscopy can sometimes allow for the direct observation of a sufficiently stable intermediate.

Trapping Experiments: An intermediate can be "trapped" by adding a reagent that reacts specifically with it, leading to a stable, characterizable product.

For example, in a diazotization reaction of the amino group, the initial formation of a diazonium salt intermediate is critical. While often unstable, its presence can be inferred by the products formed upon its subsequent decomposition or reaction with a nucleophile.

Kinetic Analysis of Reaction Rates

The study of reaction kinetics provides quantitative data on how the rate of a reaction is affected by the concentration of reactants, catalysts, and temperature. psu.edursc.org For a transformation of this compound, a typical kinetic study would involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques like HPLC or NMR spectroscopy.

The general rate law for a reaction can be expressed as: Rate = k[this compound]x[Reagent]y

Where:

k is the rate constant.

x and y are the reaction orders with respect to each reactant.

Table 2: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 4.8 x 10⁻⁴ |

From this hypothetical data, it can be deduced that the reaction is first order with respect to this compound (doubling its concentration doubles the rate) and second order with respect to the reagent (doubling its concentration quadruples the rate).

Influence of Reaction Conditions on Selectivity and Yield

Reaction conditions such as temperature, solvent, and the nature of reagents play a pivotal role in determining the outcome of a chemical transformation. For this compound, which has multiple reactive sites (the amino group, the pyridine (B92270) nitrogen, and the aromatic ring), controlling selectivity is paramount.

Temperature: Higher temperatures generally increase reaction rates but can sometimes lead to the formation of undesired byproducts by overcoming the activation energy for alternative reaction pathways.

Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states. For example, a polar protic solvent might favor reactions involving charged species.

Reagents: The choice of reagent can dictate which functional group reacts. For instance, a mild acylating agent might selectively react with the more nucleophilic amino group over the pyridine nitrogen.

Table 3: Hypothetical Effect of Solvent on the Regioselectivity of an Acylation Reaction

| Solvent | N-acylation Product Yield (%) | O-acylation Product Yield (%) |

| Dichloromethane | 85 | 5 |

| Acetonitrile | 70 | 20 |

| Water | 40 | 50 |

This hypothetical data illustrates how solvent choice could dramatically alter the product distribution in a reaction.

Role of Catalysis in Mechanistic Control

Catalysis can profoundly influence the mechanism of a reaction by providing an alternative, lower-energy pathway. researchgate.net In the context of this compound transformations, both acid and base catalysis, as well as transition-metal catalysis, could be employed.

Acid Catalysis: An acid catalyst can protonate the pyridine nitrogen, making the aromatic ring more susceptible to nucleophilic attack.

Base Catalysis: A base can deprotonate the amino group, increasing its nucleophilicity for reactions like alkylation or acylation.

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, for instance, could be used to functionalize the pyridine ring. The mechanism of such reactions involves a well-defined catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

The choice of catalyst and ligands can control the regioselectivity and stereoselectivity of a reaction, highlighting the intricate relationship between the catalyst structure and the reaction mechanism. For example, in a hypothetical cross-coupling reaction, the choice of phosphine (B1218219) ligand could influence which position on the pyridine ring is functionalized.

Spectroscopic Characterization of 3 2 Methoxyethoxy Pyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR)

Proton NMR (¹H NMR) is one of the most widely used NMR techniques, providing information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment.

For derivatives of 2-aminopyridine (B139424), the protons on the pyridine (B92270) ring typically appear in distinct regions of the spectrum. For instance, in 2-aminopyridine itself, the proton at the C6 position is observed around δ 8.1 ppm, while the protons at C3, C4, and C5 are found at lower chemical shifts. spectrabase.com The amino group protons can exhibit a broad signal. In related structures like 3-methyl-2-pyridinamine, the pyridine protons resonate at approximately δ 7.93, 7.23, and 6.58 ppm, with the methyl protons appearing around δ 2.09 ppm. chemicalbook.com Similarly, for 3-aminopyridine (B143674), the pyridine protons are observed at δ 8.53, 8.23, 7.40, and 7.26 ppm. chemicalbook.com

In the context of substituted pyridines, such as 2-(3-methoxyphenyl)pyridine, the proton chemical shifts are influenced by the substituent's electronic effects. rsc.org For N-aryl derivatives, the aromatic protons of the phenyl group will also be present, typically in the range of δ 7.0-8.0 ppm. rsc.org The specific chemical shifts of the methoxyethoxy group in 3-(2-methoxyethoxy)pyridin-2-amine would be expected in the aliphatic region of the spectrum, typically with the OCH₂ protons appearing downfield from the OCH₃ protons.

Table 1: Representative ¹H NMR Data for 2-Aminopyridine Derivatives

| Compound | Solvent | Proton Chemical Shifts (δ, ppm) |

| 2-Aminopyridine | - | H6: ~8.1, H3, H4, H5: lower shifts |

| 3-Methyl-2-pyridinamine | CDCl₃ | 7.928, 7.233, 6.583 (pyridine H), 2.090 (CH₃) |

| 3-Aminopyridine | DMSO | 8.53, 8.23, 7.40, 7.26 (pyridine H) |

| N-Benzylaniline | CDCl₃ | 7.37-7.26 (m, 5H, Ar-H), 7.20-7.14 (t, 2H, Ar-H), 6.73-6.68 (t, 1H, Ar-H), 6.63-6.61 (d, 2H, Ar-H), 4.30 (s, 2H, CH₂) |

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

For 2-aminopyridine derivatives, the carbon atoms of the pyridine ring typically resonate in the aromatic region of the spectrum (δ 100-160 ppm). In 5-ethyl-2-methyl pyridine, the pyridine carbons appear at δ 155.6, 148.7, 136.3, 136.0, and 123.0 ppm. rsc.org For a related compound, 3-chloro-N-phenyl-pyridin-2-amine, the carbon signals are also found in this region. orgsyn.org In 2-(2-methoxyphenyl)pyridine, the pyridine carbons are observed at δ 156.8, 149.3, 135.6, 121.6, and 121.0 ppm, while the methoxy-substituted phenyl carbons have distinct shifts, including the methoxy (B1213986) carbon at δ 55.5 ppm. rsc.org

The carbon atoms of the 2-methoxyethoxy substituent in the target molecule would be expected in the aliphatic region, with the carbon adjacent to the oxygen atom appearing at a higher chemical shift.

Table 2: Representative ¹³C NMR Data for Pyridine Derivatives

| Compound | Solvent | Carbon Chemical Shifts (δ, ppm) |

| 5-Ethyl-2-methyl pyridine | CDCl₃ | 155.6, 148.7, 136.3, 136.0, 123.0 (pyridine C), 25.8, 24.0, 15.6 (aliphatic C) |

| 2-(2-Methoxyphenyl)pyridine | CDCl₃ | 156.8, 156.0, 149.3, 135.6, 131.1, 129.9, 129.0, 125.1, 121.6, 121.0, 111.2 (aromatic C), 55.5 (OCH₃) |

| Quinoline | CDCl₃ | 150.5, 148.4, 136.3, 129.6, 129.6, 128.5, 128.0, 126.7, 121.3 |

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR, ²⁹Si NMR in related contexts)

Advanced NMR techniques provide deeper insights into molecular structure by revealing correlations between different nuclei.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules. plos.orgnih.gov For instance, ¹H-¹³C HMBC can show long-range correlations between protons and carbons, helping to piece together the molecular structure. plos.org

¹⁵N NMR: Nitrogen-15 NMR is a valuable tool for studying nitrogen-containing compounds like pyridines. researchgate.net The chemical shift of the nitrogen atom is highly sensitive to its electronic environment, including protonation state and involvement in hydrogen bonding. researchgate.netresearchgate.netacs.org For example, the ¹⁵N chemical shift of pyridine changes significantly upon protonation. researchgate.net In substituted aminopyridines, the pyridinic nitrogen and the amino nitrogen will have distinct chemical shifts. researchgate.net

²⁹Si NMR: While not directly applicable to this compound, ²⁹Si NMR is relevant in the broader context of organosilicon chemistry, which can involve pyridine-containing ligands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound. For example, the HRMS data for 7',8'-Dihydro-5'H-spiro[ researchgate.netnih.govdioxolane-2,6'-quinoline] was used to confirm its molecular formula as C₁₁H₁₃NO₂ by comparing the calculated mass ([M+H]⁺: 192.1025) with the found mass (192.1018). rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. nih.gov It typically produces protonated molecules ([M+H]⁺), which can then be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation. The fragmentation patterns provide valuable structural information.

In the context of pyridine derivatives, ESI-MS/MS can reveal characteristic fragmentation pathways. For example, in the analysis of phosphine-based ligands with pyridine moieties, fragmentation often involves cleavage of bonds adjacent to the phosphorus atom, leading to the formation of protonated aminopyridine or related fragments. nih.gov The fragmentation of related imidazo[1,2-a]pyridine (B132010) derivatives has also been characterized by ESI-MS, confirming the structures of the synthesized compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the separation, detection, and identification of chemical compounds in a mixture. In the analysis of aromatic amines, LC-MS/MS has proven to be an invaluable tool. nih.gov

Recent advancements in chromatography, particularly in column chemistries, have enabled the sensitive analysis of aromatic amines by LC-MS/MS. nih.gov This technique has been successfully applied to determine the presence of these compounds in a wide array of materials, including textiles, food contact materials, and consumer products. nih.gov The method typically involves chromatographic separation of the analytes on a specialized column, followed by detection using mass spectrometry operated in electrospray ionization positive ion multi-reaction monitoring (MRM) mode. nih.gov This approach offers excellent linear dynamic range and low limits of detection, often in the nanogram per milliliter range. nih.gov Sample preparation for LC-MS/MS analysis of aromatic amines may involve a QuEChERS-based approach, which is known for its simplicity and efficiency, providing acceptable accuracy and precision. nih.gov

| Parameter | Typical Value/Range |

| Linear Dynamic Range | 0.1-50 ng/mL nih.gov |

| Correlation Coefficient (r) | >0.999 nih.gov |

| Limits of Detection (LOD) | 0.025-0.20 ng/mL nih.gov |

| Limits of Quantification (LOQ) | 0.1-1.0 ng/mL nih.gov |

| Intra-day Precision (RSD) | <11.7% nih.gov |

| Inter-day Precision (RSD) | <15.9% nih.gov |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the molecular vibrations of a compound, allowing for the identification of functional groups and the elucidation of molecular structure.

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the characterization of organic molecules. For primary amines like this compound, specific vibrational modes are expected. Primary amines (RNH₂) typically exhibit two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The asymmetrical stretch appears at a higher wavenumber (around 3400-3300 cm⁻¹) and the symmetrical stretch at a lower wavenumber (around 3330-3250 cm⁻¹). orgchemboulder.com

Another key feature for primary amines is the N-H bending vibration, which is observed in the 1650-1580 cm⁻¹ region. orgchemboulder.com Additionally, a broad band due to N-H wagging can be seen between 910-665 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com The presence of the methoxyethoxy group would introduce C-O stretching bands, typically in the 1250-1000 cm⁻¹ region. FT-IR analysis is instrumental in confirming the presence of these key functional groups in the synthesized molecule. researchgate.netresearchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch (Asymmetric) | 3400-3300 orgchemboulder.com | Medium |

| N-H Stretch (Symmetric) | 3330-3250 orgchemboulder.com | Medium |

| N-H Bend (Scissoring) | 1650-1580 orgchemboulder.com | Medium to Strong |

| C-N Stretch (Aromatic) | 1335-1250 orgchemboulder.com | Strong |

| C-O Stretch (Ether) | ~1250-1000 | Strong |

| N-H Wag | 910-665 orgchemboulder.com | Strong, Broad |

Complementing FT-IR, Fourier-Transform Raman (FT-Raman) spectroscopy provides information on the vibrational modes of a molecule. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For aromatic compounds like this compound, the Raman spectrum would be expected to show characteristic bands for the pyridine ring vibrations.

The study of similar molecules, such as 2-aminopyridine, using FT-Raman spectroscopy has been documented. nih.gov Theoretical calculations, often using density functional theory (DFT), are frequently employed alongside experimental measurements to aid in the assignment of the observed vibrational bands. researchgate.net This combined approach allows for a detailed understanding of the molecular structure and vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds, the absorption of UV or visible light promotes electrons from a lower energy π orbital to a higher energy π* orbital.

Studies on similar aminopyridine derivatives have shown that these compounds exhibit absorption bands in the UV region. For instance, some aminopyridine derivatives in ethanol (B145695) show two absorption bands in the range of 304–358 nm, with absorption maxima between 334–355 nm. nih.gov The position of these absorption bands can be influenced by the solvent polarity. nih.gov Furthermore, the pH of the solution can significantly affect the UV-Vis spectrum, with red shifts often observed in acidic conditions, suggesting intramolecular proton transfer. researchgate.net The interaction of these molecules with other species, such as cyclodextrins, can also lead to noticeable changes in their UV-Vis spectra. researchgate.net

Elemental Analysis (Combustion Analysis)

Elemental analysis, also known as combustion analysis, is a fundamental technique used to determine the elemental composition of a compound. This method provides the percentage by mass of each element (carbon, hydrogen, nitrogen, etc.) present in the sample. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula of the compound.

For the characterization of newly synthesized compounds, including derivatives of this compound, elemental analysis is a crucial step to confirm the empirical and molecular formula. researchgate.net The close agreement between the found and calculated values for carbon, hydrogen, and nitrogen provides strong evidence for the successful synthesis and purity of the target molecule.

Computational Chemistry and Theoretical Studies of 3 2 Methoxyethoxy Pyridin 2 Amine

Quantum Chemical Calculations for Structural Optimization and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the geometric and electronic features of 3-(2-methoxyethoxy)pyridin-2-amine. These methods solve approximations of the Schrödinger equation to determine the molecule's optimal geometry and a host of electronic properties.

Density Functional Theory (DFT) Methods (e.g., B3LYP, basis sets)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT. nih.gov To accurately describe the electronic wavefunction, a basis set is employed, which is a set of mathematical functions representing the atomic orbitals. wikipedia.org

For a molecule like this compound, a split-valence basis set such as 6-311++G(d,p) would be appropriate. nih.gov This notation indicates that the core orbitals are described by a single basis function, while the valence orbitals are described by three. The "++" signifies the addition of diffuse functions to both heavy atoms and hydrogen atoms, which are important for describing weakly bound electrons. The "(d,p)" indicates the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of the electron density. wikipedia.org

The first step in a computational study is typically a geometry optimization, where the molecule's energy is minimized with respect to its atomic coordinates. This process yields the most stable three-dimensional arrangement of the atoms. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N1 | 1.35 Å |

| C2-N(amine) | 1.38 Å | |

| C3-O | 1.37 Å | |

| O-C(ethoxy) | 1.43 Å | |

| Bond Angle | N1-C2-C3 | 120° |

| C2-C3-O | 118° | |

| C3-O-C(ethoxy) | 117° | |

| Dihedral Angle | C4-C3-O-C(ethoxy) | 175° |

Note: These are hypothetical values for illustrative purposes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org For this compound, the HOMO would likely be localized on the electron-rich aminopyridine ring, while the LUMO would be distributed over the pyridine (B92270) ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These are hypothetical values for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netwuxiapptec.com

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack. libretexts.org For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxyethoxy group, as well as the amine group, highlighting these as potential sites for electrophilic interaction. The hydrogen atoms of the amine group would likely exhibit positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. mpg.dewisc.edu It allows for the quantification of electron delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals.

The strength of these interactions is given by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction and greater stabilization of the molecule. For this compound, NBO analysis would reveal the nature of the C-N, C-O, and C-C bonds, as well as the delocalization of the lone pairs on the nitrogen and oxygen atoms into the antibonding orbitals of the pyridine ring.

Table 3: Hypothetical NBO Analysis for Selected Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | 25.4 |

| LP(1) N(amine) | π(C2-N1) | 45.8 |

| LP(1) O(ether) | σ*(C3-C4) | 5.2 |

Note: These are hypothetical values for illustrative purposes. LP denotes a lone pair.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. ipb.pt These predictions are based on the calculated electron density around each nucleus. By comparing the calculated shifts with experimental data, one can confirm the molecular structure and assign the peaks in the NMR spectrum. rsc.org

Vibrational Frequencies: The calculation of vibrational frequencies through methods like DFT can help in the assignment of bands in the infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions. A comparison with experimental spectra can provide a detailed understanding of the molecule's vibrational properties.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Calculated Value | Experimental Value |

| ¹H NMR Shift (H on amine) | 5.5 ppm | 5.4 ppm |

| ¹³C NMR Shift (C2) | 158 ppm | 157 ppm |

| IR Frequency (N-H stretch) | 3450 cm⁻¹ | 3445 cm⁻¹ |

| IR Frequency (C-O stretch) | 1250 cm⁻¹ | 1248 cm⁻¹ |

Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. academie-sciences.fr MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions.

For this compound, an MD simulation could be used to study the flexibility of the methoxyethoxy side chain and its preferred orientations relative to the pyridine ring. It could also be used to simulate the molecule's behavior in a solvent, providing information on its solvation structure and dynamics. Such simulations are particularly useful for understanding how the molecule might interact with a biological target, such as a protein binding site. nih.gov The trajectory from an MD simulation can reveal the accessible conformations of the molecule and the time scales of its motions.

Theoretical Prediction of Reactivity Descriptors

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific computational studies focused on the theoretical prediction of reactivity descriptors for this compound. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the electronic structure and reactivity of molecules, dedicated research on this specific compound is not publicly available.

In general, computational studies on related 2-aminopyridine (B139424) derivatives often involve the calculation of various molecular properties and reactivity descriptors to predict their chemical behavior. researchgate.net These descriptors are derived from the molecule's electronic structure and can provide insights into its stability, reactivity, and potential interaction sites.

For a molecule like this compound, a hypothetical computational analysis would typically yield values for the following descriptors:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are crucial for predicting the molecule's ability to donate or accept electrons. The HOMO energy is related to the ionization potential and indicates the tendency to act as an electron donor, while the LUMO energy is related to the electron affinity and suggests the ability to act as an electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap generally implies higher stability and lower reactivity.

Global Reactivity Descriptors: Derived from the HOMO and LUMO energies, these include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): The resistance of the molecule to change its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Without specific studies on this compound, it is not possible to provide a data table of its calculated reactivity descriptors. The presence of the electron-donating amino group and the flexible, electron-rich methoxyethoxy side chain would be expected to significantly influence these values compared to unsubstituted 2-aminopyridine.

Theoretical Studies on Reaction Energetics and Pathways

Similar to the lack of data on reactivity descriptors, there are no specific theoretical studies in the available literature that detail the reaction energetics and pathways for this compound. Such studies are vital for understanding the mechanisms of chemical reactions involving the compound, predicting the feasibility of different reaction routes, and identifying the most likely products.

Theoretical investigations into reaction energetics typically involve:

Mapping Potential Energy Surfaces: Calculating the energy of the system as the reactants are converted into products, identifying transition states and intermediates.

Calculating Activation Energies (Ea): Determining the energy barrier that must be overcome for a reaction to occur. A lower activation energy indicates a faster reaction.

For this compound, theoretical studies could, for example, explore the energetics of its synthesis, its potential for undergoing electrophilic or nucleophilic substitution on the pyridine ring, or its role as a ligand in coordination chemistry. However, no such computational analyses have been published.

While general principles of reactivity for substituted 2-aminopyridines can be inferred from existing research on analogous compounds, a detailed and accurate understanding of the reaction energetics and pathways for this compound remains an area for future investigation. nih.govacs.orgresearchgate.netnih.gov

Applications As a Synthetic Intermediate in Advanced Organic Chemistry

Building Blocks for Complex Heterocyclic Systems

The 2-aminopyridine (B139424) structure is a cornerstone for constructing a wide array of fused heterocyclic compounds with significant biological and material science applications.

Pyridopyrimidines are a class of bicyclic heterocycles of great interest due to their wide range of pharmacological activities, including use as anticancer and anti-inflammatory agents. nih.gov The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) skeleton, one of the four possible isomers, can be readily achieved starting from 2-aminopyridine derivatives. nih.gov

A general and widely employed strategy involves the condensation of a 2-aminopyridine with a three-carbon atom component. nih.gov Reagents such as α,β-unsaturated ketones, β-ketoesters, or malonic acid derivatives can be used. The reaction typically proceeds through an initial Michael addition of the amino group to the unsaturated system, or a condensation reaction, followed by an intramolecular cyclization and subsequent oxidation or aromatization to yield the final pyridopyrimidine ring system. The presence of the methoxyethoxy group on the pyridine (B92270) ring can modulate the reactivity and solubility of the starting material and the final product.

Pyrazolopyridines, which are bioisosteres of purines, are actively investigated for their potential as therapeutic agents, particularly in oncology. acs.orgresearchgate.net There are several isomers of pyrazolopyridines, with the synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold being particularly common. researchgate.net

One synthetic route to this system involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound. researchgate.net Alternatively, and more relevant to the title compound, substituted 2-aminopyridines can be transformed into pyrazolopyridines. For instance, a multi-step sequence can convert a 2-aminopyridine into a key intermediate which can then undergo ring-closure to form the pyrazolo[3,4-c]pyridine core. acs.org Another approach for synthesizing pyrazolo[1,5-a]pyridines involves the [3+2] cycloaddition of N-iminopyridinium ylides, derived from 2-aminopyridines, with suitable dipolarophiles like alkenes or alkynes. mdpi.com

The imidazo[1,2-a]pyridine (B132010) scaffold is recognized as a "drug prejudice" moiety due to its prevalence in medicinal chemistry and its applications in material science. rsc.org The synthesis of this ring system often begins with 2-aminopyridine derivatives. A classic and efficient method is the condensation reaction between a 2-aminopyridine and an α-haloketone. acs.org This reaction, known as the Tschitschibabin synthesis, provides direct access to the imidazo[1,2-a]pyridine core. Numerous modern variations exist, including copper-catalyzed aerobic oxidative couplings and multicomponent reactions that offer high efficiency and functional group tolerance. acs.orgmdpi.com

Similarly, pyrido[1,2-a]pyrimidines are valuable heterocyclic systems with reported biological activities such as anticancer properties. researchgate.net Their synthesis can be readily accomplished by reacting 2-aminopyridine derivatives with β-dicarbonyl compounds, such as ethoxy methylene (B1212753) malonic diethyl ester (EMME), followed by a cyclization step, which can be promoted by heat or microwave irradiation. researchgate.net

Pyrrolopyridines, also known as azaindoles, are bioisosteres of indoles and are important scaffolds in medicinal chemistry, particularly as kinase inhibitors. The synthesis of pyrrolo[2,3-b]pyridines (7-azaindoles) can be achieved from 2-aminopyridine precursors. A common strategy involves building the pyrrole (B145914) ring onto the existing pyridine framework. This can be accomplished through various methods, including palladium-catalyzed cross-coupling reactions to introduce the necessary carbon atoms, followed by cyclization. For example, a 2-amino-3-halopyridine can be elaborated through sequential coupling reactions to construct the five-membered pyrrole ring.

Thienopyridines are another class of heterocyclic compounds with a broad spectrum of biological activities. The thieno[2,3-b]pyridine (B153569) isomer is the most studied. One of the primary synthetic strategies for this system involves the construction of the thiophene (B33073) ring onto a pre-existing pyridine. This can be achieved by starting with a suitably substituted 2-chloropyridine-3-carbonitrile, which can be derived from a 2-aminopyridine. Reaction with a sulfur nucleophile, such as a thioglycolate derivative, followed by intramolecular cyclization (a process related to the Gewald reaction), leads to the formation of the thieno[2,3-b]pyridine skeleton. Other routes start from 2-aminothiophenes and build the pyridine ring. researchgate.net

Precursors in Drug Discovery and Medicinal Chemistry Scaffold Synthesis

The 2-aminopyridine moiety is a well-established and valuable scaffold in medicinal chemistry, often described as an "unsung hero in drug discovery". Its simple, low molecular weight structure and versatile functional handles make it an ideal starting point for creating diverse molecular libraries for biological screening. The heterocyclic systems derived from it, such as imidazo[1,2-a]pyridines, pyrido[2,3-d]pyrimidines, and pyrrolopyridines, are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds. nih.govrsc.org

These scaffolds are found at the core of numerous drugs and clinical candidates targeting a wide range of diseases. They are particularly prominent as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. For example, pyridopyrimidines are central to drugs like Palbociclib, a CDK4/6 inhibitor for breast cancer. The phenylaminopyrimidine (PAP) scaffold is the basis for the groundbreaking tyrosine kinase inhibitor Imatinib.

Data Tables

Table 1: Synthesis of Heterocyclic Systems from 2-Aminopyridine Precursors

| Target Heterocycle | Typical Reagent(s) | Reaction Type |

|---|---|---|

| Pyridinopyrimidine | β-Ketoesters, Malonic acid derivatives | Condensation / Cyclization |

| Pyrazolopyridine | 1,3-Dicarbonyl compounds, Alkynes | Cyclocondensation, Cycloaddition |

| Imidazo[1,2-a]pyridine | α-Haloketones, Acetophenones | Condensation (Tschitschibabin), Oxidative Coupling |

| Pyrido[1,2-a]pyrimidine | Ethoxy methylene malonic diethyl ester (EMME) | Condensation / Cyclization |

| Pyrrolopyridine | Palladium catalysts, Acetylenes | Cross-Coupling / Cyclization |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-(2-Methoxyethoxy)pyridin-2-amine |

| Pyridinopyrimidine |

| Pyrazolo[3,4-b]pyridine |

| Pyrazolo[3,4-c]pyridine |

| Pyrazolo[1,5-a]pyridine |

| Imidazo[1,2-a]pyridine |

| Pyrido[1,2-a]pyrimidine |

| Pyrrolo[2,3-b]pyridine (7-azaindole) |

| Thieno[2,3-b]pyridine |

| Thieno[3,2-b]pyridine |

| Ethoxy methylene malonic diethyl ester (EMME) |

| Palbociclib |

Materials Science Applications (e.g., components in advanced materials)

While direct applications of this compound in materials science are not extensively documented in publicly available literature, the broader class of 2-aminopyridine derivatives serves as versatile building blocks for a range of functional materials. The inherent electronic and coordinating properties of the aminopyridine scaffold suggest a potential for this compound to be utilized in the development of advanced materials.

The presence of the pyridyl nitrogen and the exocyclic amino group allows for the formation of metal complexes. These coordination compounds can be foundational in the creation of metal-organic frameworks (MOFs) and coordination polymers. Such materials are of significant interest for applications in gas storage, catalysis, and sensing. The methoxyethoxy substituent on the pyridine ring could influence the solubility and processing characteristics of any resulting materials, potentially enabling their incorporation into polymer matrices or thin films.

Furthermore, pyridine-containing polymers have been investigated for their optical and electronic properties. It is conceivable that this compound could be polymerized or grafted onto polymer backbones to create materials with tailored refractive indices, thermal stabilities, or ion-binding capacities. The ether linkage in the side chain might impart a degree of flexibility and hydrophilicity to such polymers. However, specific research validating these potential applications for this particular compound remains limited.

Chiral Ligands and Auxiliaries in Asymmetric Synthesis

The development of chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. While this compound is not itself a chiral molecule, it possesses functional groups that can be utilized as a scaffold for the synthesis of new chiral ligands.

The 2-aminopyridine moiety is a common feature in many established chiral ligands. The amino group can be readily derivatized to introduce chiral auxiliaries or phosphine (B1218219) groups, which are known to coordinate with transition metals used in a wide array of catalytic asymmetric reactions. For instance, the amino group could be acylated with a chiral carboxylic acid or reacted with a chiral aldehyde to form a Schiff base, which could then act as a bidentate or tridentate ligand in combination with the pyridine nitrogen.

The methoxyethoxy group at the 3-position could play a role in influencing the steric and electronic environment of a metal center coordinated to the ligand. This, in turn, can have a profound impact on the enantioselectivity of the catalyzed reaction. The ether oxygen atoms could potentially offer secondary coordination sites, creating a more rigid and defined chiral pocket around the metal catalyst.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(2-Methoxyethoxy)pyridin-2-amine derivatives?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, ether-linked substituents like 2-methoxyethoxy groups can be introduced via reactions with protected intermediates (e.g., tert-butyl esters) under acidic conditions, followed by deprotection . Additionally, Sonogashira coupling (using Pd and Cu catalysts) has been applied to install alkynyl groups on pyridin-2-amine scaffolds, which could be adapted for methoxyethoxy modifications by selecting appropriate nucleophiles or coupling partners .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and hydrogen bonding (e.g., amine proton signals at δ ~10.7 ppm in DMSO-) .

- FTIR : Detection of functional groups like C-O (stretching ~1144–1261 cm) and N-H (broad peaks ~3198–3326 cm) .

- HRMS (ESI) : To verify molecular ion peaks (e.g., [M+H]) with mass accuracy within 0.3 ppm .

Q. How is purity assessed for this compound derivatives?

Analytical HPLC and LCMS are standard tools. For example, reverse-phase HPLC with retention times (e.g., 0.83 minutes under specific conditions) and LCMS data (e.g., m/z 236 [M+H]) ensure both purity and molecular identity . TLC (using alumina plates) with UV visualization is also employed for reaction monitoring .

Advanced Research Questions

Q. How can Sonogashira coupling be optimized to introduce alkynyl groups into pyridin-2-amine derivatives?

Key parameters include:

- Catalyst System : Pd(PPh) (1–2 mol%) and CuI (0.05–0.1 mol%) in ethanol or THF .

- Reaction Time : 3–24 hours at room temperature or mild heating (40–60°C).

- Substrate Activation : Use of electron-deficient pyridin-2-amine bromides (e.g., 2-amino-3-bromopyridine) to enhance reactivity . Yields exceeding 80% are achievable with rigorous exclusion of moisture and oxygen.

Q. What strategies resolve contradictions in reported synthetic yields for similar pyridin-2-amine derivatives?

Discrepancies often arise from:

- Protection/Deprotection Steps : Incomplete deprotection (e.g., tert-butyl groups) can lower yields; acidic conditions (HCl/dioxane) must be optimized .

- Purification Methods : Hexane/ether recrystallization or column chromatography may recover pure products despite initial low yields . Systematic screening of solvents (e.g., methanol vs. ethanol) and reaction scales can mitigate these issues.

Q. How does the methoxyethoxy substituent influence physicochemical properties and biological activity?

- Solubility : The ether group enhances hydrophilicity compared to alkyl chains, improving aqueous solubility .

- Conformational Effects : The flexible 2-methoxyethoxy chain may promote interactions with hydrophobic pockets in target proteins (e.g., kinase active sites) .

- Metabolic Stability : Ether linkages resist enzymatic hydrolysis better than esters, as observed in pharmacokinetic studies of related compounds .

Q. What computational approaches predict structure-activity relationships (SAR) for pyridin-2-amine-based inhibitors?

- Docking Studies : Molecular docking with TrkA kinase (PDB ID: 4AOJ) identifies key interactions (e.g., hydrogen bonds with backbone amides) .

- QSAR Models : Electronic parameters (Hammett σ) of substituents correlate with inhibitory potency against adenosine receptors .

- DFT Calculations : Assess electron density distribution to prioritize substituents for synthetic exploration .

Methodological Considerations

- Crystallography : For structural confirmation, SHELXL refinement (via SHELX programs) is recommended for high-resolution X-ray data, particularly for resolving twinned crystals or disordered substituents .

- Contradiction Analysis : Compare NMR chemical shifts (e.g., δ ~8.09 ppm for pyridine protons) and HRMS data across studies to validate synthetic reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.